Perazine sulfoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

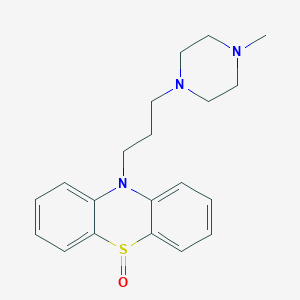

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGFCTLXKUUQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174656 | |

| Record name | Perazine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20627-44-5 | |

| Record name | Perazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020627445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perazine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Significance of Perazine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine, a first-generation antipsychotic of the phenothiazine class, undergoes extensive metabolism, leading to the formation of several metabolites. Among these, perazine sulfoxide emerges as a primary product of biotransformation. This technical guide provides a comprehensive exploration of the biological significance of this compound, delving into its formation, pharmacological activity, toxicological profile, and analytical quantification. Synthesizing data from preclinical and in vitro studies, this document aims to equip researchers and drug development professionals with a nuanced understanding of this key metabolite, moving beyond a simple acknowledgment of its existence to a detailed appreciation of its implications for the therapeutic and safety profile of perazine.

Introduction: The Clinical Context of Perazine

Perazine is a phenothiazine derivative that has been utilized in the treatment of schizophrenia and other psychotic disorders.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the central nervous system.[2][3] Like other phenothiazines, perazine's clinical utility is accompanied by a complex side effect profile, which can be influenced by its metabolic fate. The biotransformation of perazine is a critical determinant of its pharmacokinetic and pharmacodynamic properties, with the formation of metabolites such as this compound playing a significant role.[4] Understanding the biological activities of these metabolites is paramount for a complete comprehension of perazine's overall clinical effects.

Metabolic Formation of this compound

This compound is a major human metabolite of perazine, formed through the oxidation of the sulfur atom in the phenothiazine ring.[3][5] This metabolic pathway is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Key Enzymes Involved:

-

CYP1A2 and CYP3A4: These are the main isoenzymes responsible for the 5-sulphoxidation of perazine.[6]

-

Flavin-containing monooxygenase 3 (FMO3): This enzyme also contributes to the N-oxidation of perazine, another metabolic route.[6]

The significant involvement of CYP1A2 and CYP3A4 in perazine metabolism highlights the potential for drug-drug interactions. Co-administration of perazine with inhibitors or inducers of these enzymes could alter the plasma concentrations of both the parent drug and its metabolites, including this compound, potentially impacting therapeutic efficacy and safety.[7][8]

Perazine [label="Perazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Perazine_Sulfoxide [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Metabolites [label="Other Metabolites\n(e.g., Desmethylperazine)", fillcolor="#FBBC05", fontcolor="#202124"];

Perazine -> Perazine_Sulfoxide [label="Sulfoxidation\n(CYP1A2, CYP3A4)"]; Perazine -> Other_Metabolites [label="N-demethylation, etc.\n(CYP3A4, CYP2C9, FMO3)"]; }

Figure 1: Simplified metabolic pathway of perazine.

Pharmacological Activity of this compound: A Attenuated Profile

A pivotal aspect of understanding the biological significance of a metabolite is characterizing its own pharmacological activity. Studies have consistently demonstrated that this compound possesses significantly diminished pharmacological effects compared to its parent compound, perazine.

In preclinical models, this compound was found to be largely inactive in tests indicative of neuroleptic or antidepressant properties.[9] While perazine itself reduces motor activity and other behavioral parameters in mice, this compound only exhibits such effects at much higher doses, indicating a substantial loss of potency.[9] One study noted a more pronounced effect of this compound on muscle tone, though the clinical relevance of this finding remains uncertain.[4] Furthermore, unlike perazine, this compound does not exhibit antiemetic effects.[9]

This marked reduction in central nervous system activity suggests that the sulfoxidation of perazine is a detoxification pathway, converting the pharmacologically active parent drug into a significantly less active metabolite. This has important implications for the overall therapeutic window of perazine, as the rate of its conversion to this compound can influence the duration and intensity of its antipsychotic effects.

| Compound | Primary Pharmacological Activity | Relative Potency | Reference |

| Perazine | Dopamine D2 receptor antagonist | High | [2][3] |

| This compound | Largely inactive (neuroleptic/antidepressant) | Very Low | [9] |

Toxicological Profile of this compound: An Area for Further Investigation

The available data on the specific toxicology of this compound is limited. However, some initial findings provide valuable insights.

Genotoxicity: In vitro studies investigating the potential for chromosomal damage have shown that this compound, along with perazine and another metabolite, desmethylperazine, did not induce sister chromatid exchanges in human lymphocytes and CHO cells.[10] This suggests a lack of genotoxic potential in this particular assay. It is noteworthy, however, that patients treated with perazine showed an increased frequency of chromosomal aberrations, indicating that the in vivo effects of the drug and its complete metabolic profile may be more complex.[10]

General Toxicity: Information regarding other aspects of this compound's toxicity, such as cytotoxicity, cardiotoxicity (specifically hERG channel inhibition), and potential for off-target effects, is not extensively available in the public domain. While the parent compound, perazine, and other phenothiazines are known to have cardiovascular side effects and interact with various receptors, it cannot be assumed that this compound shares this profile.[4] The significant alteration in its chemical structure through sulfoxidation could lead to a different safety profile. Further in vitro safety pharmacology studies on this compound are warranted to fully characterize its toxicological potential.

Analytical Quantification of this compound in Biological Matrices

Accurate and sensitive quantification of perazine and its metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a model workflow adapted from established methods for the analysis of related phenothiazine sulfoxides and can be optimized and validated for this compound.[11]

5.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound with distinct mass)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

5.2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

-

Thaw: Bring frozen human plasma samples to room temperature.

-

Aliquot: In a microcentrifuge tube, pipette 100 µL of human plasma.

-

Spike IS: Add a known concentration of the internal standard working solution.

-

Precipitate: Add 300 µL of cold methanol to precipitate plasma proteins.[11]

-

Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[11]

-

Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).[11]

-

Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Plasma [label="Human Plasma (100 µL)"]; Add_IS [label="Add Internal Standard"]; Protein_Precipitation [label="Add Methanol (300 µL)"]; Vortex [label="Vortex"]; Centrifuge [label="Centrifuge"]; Supernatant [label="Transfer Supernatant"]; Evaporate [label="Evaporate to Dryness"]; Reconstitute [label="Reconstitute in Mobile Phase"]; LCMS_Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Plasma -> Add_IS -> Protein_Precipitation -> Vortex -> Centrifuge -> Supernatant -> Evaporate -> Reconstitute -> LCMS_Analysis; }

Figure 2: Workflow for sample preparation of this compound from human plasma.

5.3. LC-MS/MS Conditions (Illustrative)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient should be developed to achieve optimal separation from endogenous plasma components and other metabolites.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard must be determined through infusion and optimization.

5.4. Method Validation

The developed analytical method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[12] Key validation parameters include:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (intra- and inter-day)

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Conclusion and Future Directions

This compound is a biologically significant metabolite of the antipsychotic drug perazine. Its formation, primarily mediated by CYP1A2 and CYP3A4, represents a major metabolic pathway that leads to a substantial attenuation of the parent drug's pharmacological activity. This suggests that sulfoxidation is a key detoxification step in the clearance of perazine.

While current data indicate a favorable toxicological profile in terms of genotoxicity, a more comprehensive in vitro safety assessment of this compound is warranted. Specifically, studies on its potential for cytotoxicity, hERG channel inhibition, and interactions with other key drug-metabolizing enzymes would provide a more complete picture of its safety profile and its contribution to the overall risk-benefit assessment of perazine therapy.

The development and validation of robust bioanalytical methods, such as the LC-MS/MS protocol outlined in this guide, are essential for accurately characterizing the pharmacokinetics of perazine and this compound in clinical studies. Such data will further elucidate the role of this metabolite in the inter-individual variability observed in response to perazine treatment and will be invaluable for optimizing therapeutic strategies and minimizing adverse drug reactions.

References

- Hansen, C. E., Christensen, T. R., Elley, J., Hansen, L. B., Kragh-Sørensen, P., Larsen, N. E., ... & Hvidberg, E. F. (1976). Clinical pharmacokinetic studies of perphenazine. British journal of clinical pharmacology, 3(5), 915–923.

- Brand, U., Menge, H. G., Neumann, B. W., & Stille, G. (1989). Pharmacological studies on perazine and its primary metabolites.

- Wójcikowski, J., Pichard-Garcia, L., Maurel, P., & Daniel, W. A. (2002). Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4. Polish journal of pharmacology, 54(4), 407–410.

- Griese, E. U., Zanger, U. M., Brudermanns, U., Gaertner, H. J., & Gleiter, C. H. (2000). Cytochrome P-450 enzymes and FMO3 contribute to the disposition of the antipsychotic drug perazine in vitro. European journal of clinical pharmacology, 56(8), 581–587.

- Menge, H. G. (1988). Perazine. In Psychotropic Drugs (pp. 144-153). Springer, Berlin, Heidelberg.

- Breyer-Pfaff, U., Nill, K., Schied, H. W., Gaertner, H. J., & Giedke, H. (1988). Single-dose kinetics of the neuroleptic drug perazine in psychotic patients. Psychopharmacology, 95(3), 374–377.

- Sweet, R. A., Pollock, B. G., Mulsant, B. H., Rosen, J., & Begley, A. E. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of clinical psychopharmacology, 20(4), 393–397.

- Daniel, W. A., Wójcikowski, J., & Palucha, A. (2005). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug metabolism and disposition, 33(12), 1845–1852.

- Breyer-Pfaff, U. (1976). Metabolism of the phenothiazine drug perazine by liver and lung microsomes from various species. Biochemical pharmacology, 25(12), 1435–1440.

- Ekins, S., Crumb, W. J., Sarazan, R. D., Wikel, J. H., & Wrighton, S. A. (2002). A comparison of the receptor binding and hERG channel affinities for a series of antipsychotic drugs. European journal of pharmacology, 450(1), 37–41.

-

Wikipedia. (2023). Perazine. Retrieved from [Link]

- Röhrborn, G., & Schwegler, H. (1985). Possible mutagenicity of the psychoactive phenothiazine derivative perazine in vivo and in vitro. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 147(5), 285–289.

-

MIMS. (n.d.). Perazine. Retrieved from [Link]

- Spina, E., & de Leon, J. (2017). Cytochrome P450-mediated interaction between perazine and risperidone: implications for antipsychotic polypharmacy. British journal of clinical pharmacology, 83(10), 2351–2357.

- Aravagiri, M., Hawes, E. M., & Midha, K. K. (1984). Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans. Journal of pharmaceutical sciences, 73(10), 1383–1387.

-

Semantic Scholar. (n.d.). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism — an in vitro study. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Perazine. Retrieved from [Link]

- Antia, U., Allen, A., & Lamey, C. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of pharmacy and pharmacology, 61(8), 1039–1045.

- Breyer-Pfaff, U. (1973). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. Biochemical pharmacology, 22(23), 3027–3036.

- Ekins, S. (2014). New Insights into Ion Channels: Predicting hERG-Drug Interactions. Pharmaceuticals, 7(5), 584–605.

-

Zhang, Y., Chen, Y., Zhang, Y., & Li, Y. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][7][11][13]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 25(21), 5038.

- Crumb, W. J., Ekins, S., Sarazan, R. D., Wikel, J. H., & Wrighton, S. A. (2002). A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs. European journal of pharmacology, 450(1), 37–41.

- Adhikari, N., & Amin, A. R. M. R. (2018). Dimethyl sulfoxide inactivates the anticancer effect of cisplatin against human myelogenous leukemia cell lines in in vitro assays. ScienceOpen Research.

- Foo, L. Y., et al. (2021). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 11(1), 1-13.

- Mitcheson, J. S., Perry, M., Stansfeld, P. J., Sanguinetti, M. C., & Vandenberg, J. I. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of physiology, 588(15), 2735–2743.

- Al-Salami, H., et al. (2021). PEGylated Zein Micelles for Prostate Cancer Therapy: Influence of PEG Chain Length and Transferrin Targeting on Docetel Delivery. Pharmaceutics, 13(9), 1385.

- Leucht, S., et al. (2014). Perphenazine versus low-potency first-generation antipsychotic drugs for schizophrenia.

- Thomas, D., et al. (2004). Inhibition of human ether-a-go-go-related gene potassium channels by alpha 1-adrenoceptor antagonists prazosin, doxazosin, and terazosin. Journal of Pharmacology and Experimental Therapeutics, 310(2), 635-641.

- Obach, R. S., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. International Journal of Molecular Sciences, 18(7), 1553.

- Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 955-963.

- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(1), 1.

- Kumar, A., et al. (2020). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 17(5), 584-594.

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

Sources

- 1. Perazine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Perazine Dimalonate? [synapse.patsnap.com]

- 3. Perazine | C20H25N3S | CID 4744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C20H25N3OS | CID 159893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cytochrome P-450 enzymes and FMO3 contribute to the disposition of the antipsychotic drug perazine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450-mediated interaction between perazine and risperidone: implications for antipsychotic polypharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological studies on perazine and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Possible mutagenicity of the psychoactive phenothiazine derivative perazine in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetic studies of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of human ether-a-go-go-related gene potassium channels by alpha 1-adrenoceptor antagonists prazosin, doxazosin, and terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Perazine Sulfoxide

An In-depth Technical Guide to the Synthesis and Purification of Perazine Sulfoxide

Perazine is a first-generation antipsychotic drug belonging to the phenothiazine class, characterized by a piperazine group in its side chain.[1] Within the body, perazine undergoes extensive metabolism, primarily through N-demethylation and sulfoxidation.[2] The latter process, occurring at the sulfur atom of the phenothiazine ring, yields this compound, a major human metabolite.[3][4] Understanding the synthesis and purification of this metabolite is crucial for various fields of drug development and research. It enables the generation of pure analytical standards for pharmacokinetic and toxicological studies, facilitates the investigation of metabolite activity, and provides a reference for degradation product analysis in pharmaceutical formulations.[1][5]

This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven approach to the chemical synthesis, purification, and analytical validation of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Part 1: The Core Synthesis Strategy - Selective Sulfoxidation

The synthesis of this compound from its parent compound, perazine, hinges on the selective oxidation of the electron-rich sulfur atom within the phenothiazine nucleus. The primary challenge is to achieve this transformation without affecting other oxidizable sites, such as the tertiary amines of the piperazine side chain.

The mechanism of phenothiazine sulfoxidation generally involves an electrophilic attack on the sulfur atom.[6] Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this purpose.[7][8] While stronger oxidizing conditions can lead to the formation of the corresponding sulfone, carefully controlled reaction parameters allow for the isolation of the sulfoxide as the major product. Electrochemical synthesis is also a viable, modern alternative for generating sulfoxide metabolites.[6]

For this guide, we will focus on a robust and accessible method using hydrogen peroxide in an acidic medium, which provides good yields and selectivity for the desired sulfoxide. The acidic environment protonates the more basic nitrogen atoms in the piperazine side chain, protecting them from oxidation and ensuring the reaction occurs preferentially at the sulfur atom.

Synthesis Pathway Diagram

Caption: Chemical pathway for the oxidation of perazine to this compound.

Part 2: Experimental Protocol - Synthesis of this compound

This protocol details the controlled oxidation of perazine. It is imperative to perform this synthesis in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials:

-

Perazine (starting material)

-

Glacial Acetic Acid (CH₃COOH)

-

Hydrogen Peroxide (H₂O₂), 30% w/w solution

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Step-by-Step Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of perazine in 50 mL of glacial acetic acid. Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to approximately 0-5 °C. This is a critical step to control the exothermic reaction and prevent over-oxidation to the sulfone.

-

Controlled Addition of Oxidant: While stirring vigorously, add 1.2 equivalents of 30% hydrogen peroxide dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (See Part 4).

-

Quenching and Neutralization: Once the reaction is deemed complete, slowly pour the mixture into a beaker containing 200 mL of ice-cold deionized water. Carefully neutralize the solution by adding solid sodium bicarbonate in small portions until effervescence ceases and the pH is approximately 8. The crude product may precipitate at this stage.

-

Extraction: Transfer the neutralized aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). The organic layers contain the desired sulfoxide, any unreacted starting material, and potential sulfone by-product.

-

Washing and Drying: Combine the organic extracts and wash them with 50 mL of deionized water to remove residual salts. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid or viscous oil.

Part 3: The Logic of Purification - A Multi-Step Approach

The crude product from the synthesis is a mixture containing the desired this compound, unreacted perazine, and the over-oxidized perazine sulfone. The purification strategy is designed to separate these compounds based on their differing polarities. The polarity of these compounds increases with the oxidation state of the sulfur atom: Perazine (sulfide) < This compound < Perazine Sulfone.

-

Liquid-Liquid Extraction (Work-up): The initial extraction process described in the synthesis protocol serves as a preliminary purification step, removing water-soluble reagents and salts.

-

Column Chromatography: This is the core purification step. Silica gel is used as the stationary phase. A gradient elution with a mobile phase, typically a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), is employed. The less polar perazine will elute first, followed by the target this compound. The more polar sulfone will elute last or remain on the column.

-

Recrystallization: For achieving high analytical purity, the fractions containing the pure sulfoxide can be combined, the solvent evaporated, and the resulting solid recrystallized from a suitable solvent system (e.g., ethanol/water or acetone). This process removes minor impurities and yields a crystalline solid.[9]

Purification Workflow Diagram

Caption: Multi-step workflow for the purification of this compound.

Part 4: Experimental Protocol - Purification and Validation

A. Purification by Column Chromatography

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

TLC plates (silica gel 60 F₂₅₄)

-

Glass chromatography column

-

Fraction collection tubes

Step-by-Step Protocol:

-

TLC Analysis: Before starting the column, analyze the crude product using TLC to determine an appropriate solvent system. A mobile phase of 95:5 DCM:MeOH is a good starting point. The sulfoxide spot should have an Rf value of approximately 0.3-0.4.

-

Column Packing: Prepare a slurry of silica gel in DCM and pack it into the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with pure DCM. Gradually increase the polarity by adding methanol (e.g., from 0% to 10% MeOH in DCM).

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain only the pure this compound spot.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

B. Analytical Validation

The identity and purity of the synthesized this compound must be confirmed using spectroscopic methods.[10]

| Technique | Purpose | Expected Result |

| HPLC | Purity Assessment | A single major peak corresponding to this compound. Purity is often reported as >95% area.[11] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | The molecular formula is C₂₀H₂₅N₃OS.[3] The expected [M+H]⁺ ion would be at m/z 356.18.[3] |

| ¹H NMR | Structural Elucidation | Protons on the phenothiazine ring adjacent to the sulfoxide group will show a downfield shift compared to perazine. Signals for the piperazine and propyl chain protons should be present and correctly integrated. |

| ¹³C NMR | Structural Confirmation | Carbon atoms in the phenothiazine ring bonded to the sulfoxide group will be significantly shifted. The spectrum should show 20 distinct carbon signals.[3] |

Conclusion

This guide provides a robust and logical framework for the synthesis and purification of this compound. By understanding the chemical principles behind each step—from the controlled oxidation of the phenothiazine core to the polarity-based separation of the resulting products—researchers can confidently produce this important metabolite with high purity. The validation of the final product using a suite of analytical techniques is a non-negotiable final step to ensure the integrity of any subsequent research. This self-validating workflow empowers scientists in drug development and related fields to generate reliable analytical standards for their critical studies.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159893, this compound. Retrieved from [Link].

-

Bäumler, J., & Glinz, R. (1989). Pharmacological studies on perazine and its primary metabolites. Pharmacopsychiatry, 22(6), 255-257. Retrieved from [Link].

-

Paoletti, P., De Martino, A., & Ninfali, P. (2000). Horseradish peroxidase-catalyzed sulfoxidation of promethazine and properties of promethazine sulfoxide. Biochemical Pharmacology, 60(5), 647-655. Retrieved from [Link].

-

Valoti, E., & Gaggini, F. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. Retrieved from [Link].

-

Daniel, W. A., Syrek, M., & Wójcikowski, J. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology, 14(3), 199-208. Retrieved from [Link].

-

Schley, J. (1986). Photo-decomposition and metabolism of the phenothiazine drug perazine. Arzneimittel-Forschung, 36(4), 635-637. Retrieved from [Link].

-

Liu, Y., Karunaratne, C. V., & Chen, A. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 29(13), 3038. Retrieved from [Link].

-

Pawelczyk, E., & Marciniec, B. (1977). Kinetics of drug decomposition. Part 46. Photooxidation and photolysis of some perazine derivatives. Polish Journal of Pharmacology and Pharmacy, 29(2), 137-142. Retrieved from [Link].

-

ResearchGate (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link].

-

Journal of Chemical and Pharmaceutical Research (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link].

Sources

- 1. Pharmacological studies on perazine and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C20H25N3OS | CID 159893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Photo-decomposition and metabolism of the phenothiazine drug perazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Horseradish peroxidase-catalyzed sulfoxidation of promethazine and properties of promethazine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to Perazine Sulfoxide (CAS 20627-44-5)

In the landscape of pharmaceutical development, the compounds we study are not limited to the active pharmaceutical ingredients (APIs) themselves. Of equal, and sometimes greater, importance are the related substances: the metabolites, impurities, and degradation products that define an API's true profile. This compound is a prime example of such a critical molecule. It is not merely a chemical entity with a CAS number; it is a key piece of the puzzle in understanding the metabolism, stability, and quality of the antipsychotic drug Perazine. This guide is structured to provide researchers and drug development professionals with a comprehensive understanding of this compound, moving from its fundamental properties to its crucial role in ensuring the safety and efficacy of its parent drug.

Core Identity and Chemical Profile

This compound, identified by CAS Number 20627-44-5 , is the primary sulfoxidated metabolite of Perazine, a first-generation antipsychotic of the phenothiazine class.[1][2] Its formation represents a key metabolic pathway for the parent drug. In the context of pharmaceutical manufacturing and quality control, it is also classified as a process impurity and degradation product of Perazine.[3][4]

Systematic Name: 10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazine 5-Oxide[1][5]

Common Synonyms: Perazine Sulphoxide[1][5]

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling as an analytical standard and for developing separation methods. The data below has been compiled from various chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₅N₃OS | [1][2][3] |

| Molecular Weight | 355.50 g/mol | [1][2][6] |

| Appearance | Solid | [7] |

| Melting Point | 140-143°C | [8] |

| Boiling Point | 545.8 ± 45.0 °C (Predicted) | [8] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [8] |

| Storage Temperature | -20°C Freezer | [8] |

Metabolic Genesis and Significance

Understanding the origin of this compound is fundamental to its relevance. It is primarily formed through the in vivo oxidation of the sulfur atom within the phenothiazine ring of the parent drug, Perazine. This metabolic conversion is a common fate for phenothiazine-based drugs.

The significance of this metabolic pathway is twofold:

-

Pharmacokinetics & Efficacy: The conversion of Perazine to its sulfoxide metabolite can alter the drug's activity and clearance rate. While often less pharmacologically active than the parent compound, the presence and concentration of metabolites are critical to understanding the overall therapeutic effect and potential for drug-drug interactions.

-

Toxicology: The oxidation state of the sulfur atom in the phenothiazine nucleus can influence the toxicological profile of the molecule. Therefore, characterizing and quantifying this metabolite is a standard part of preclinical and clinical safety assessments.

Diagram: Metabolic Oxidation of Perazine

Caption: Metabolic conversion of Perazine to this compound.

The Role of this compound in Pharmaceutical Analysis

For drug development professionals, the most critical application of this compound is its use as a pharmaceutical reference standard .[5][9] The presence of impurities and degradation products in an API can significantly impact patient safety and drug efficacy.[10] Regulatory bodies like the FDA and EMA require rigorous identification, quantification, and control of such substances.

This compound is used to:

-

Develop and Validate Analytical Methods: High-purity this compound is essential for creating accurate and precise analytical methods, typically High-Performance Liquid Chromatography (HPLC), to separate it from the parent API and other related substances.[5]

-

Perform Quality Control (QC) Release Testing: Manufacturing batches of Perazine dimalonate are tested against this standard to ensure that the levels of this specific impurity are below the safety thresholds established during clinical development.[5]

-

Conduct Stability Studies: Perazine-containing drug products are subjected to stress conditions (heat, light, humidity) to assess degradation pathways. This compound serves as a marker to quantify the extent of oxidative degradation over the product's shelf life.

Diagram: Analytical Workflow for Impurity Profiling

Caption: Workflow for quantifying this compound in a drug sample.

Experimental Protocols: A Practical Approach

The following protocols are representative methodologies grounded in standard pharmaceutical practice for the analysis of phenothiazine-related compounds.

Protocol: Quantification by Reverse-Phase HPLC (RP-HPLC)

Objective: To quantify the concentration of this compound in a sample of Perazine drug substance.

Causality Behind Choices:

-

RP-HPLC: This technique is ideal for separating moderately polar compounds like Perazine and its sulfoxide metabolite. A C18 column provides the necessary hydrophobic interaction.

-

Gradient Elution: A gradient of acetonitrile and a buffered aqueous phase is used to ensure adequate separation (resolution) between the more non-polar Perazine and the slightly more polar this compound, as well as other potential impurities, within a reasonable run time.

-

UV Detection: The phenothiazine chromophore common to both molecules allows for sensitive detection using a UV detector, typically around 254 nm.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 5.0 mg of this compound Reference Standard (CAS 20627-44-5) into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of approximately 100 µg/mL.

-

Prepare a working standard of ~1.0 µg/mL by diluting the stock solution 1:100 with the diluent. This concentration is typical for impurity quantification.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the Perazine API sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent to achieve a concentration of 1000 µg/mL (1 mg/mL).

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25-26 min: 70% to 30% B

-

26-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

System Suitability (Self-Validation):

-

Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area for this compound should be ≤ 2.0%.

-

The tailing factor for the this compound peak should be between 0.8 and 1.5.

-

-

Analysis & Calculation:

-

Inject the diluent (as a blank), followed by the working standard and the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculate the percentage of this compound in the API sample using the following formula:

% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * 100

Where:

-

Area_Imp = Peak area of this compound in the sample.

-

Area_Std = Average peak area of this compound in the standard injections.

-

Conc_Std = Concentration of the this compound working standard (µg/mL).

-

Conc_Sample = Concentration of the Perazine API sample (µg/mL).

-

Safe Handling and Storage

This compound is intended for research and analytical use.[1] As with any chemical reference standard, it should be handled with appropriate care in a laboratory setting.

-

Storage: The compound should be stored in a freezer at -20°C to ensure long-term stability.[8] It should be kept in a tightly sealed container.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

-

Safety Data: A comprehensive Safety Data Sheet (SDS) is available from suppliers and should be consulted before handling for detailed information on toxicology, first-aid measures, and disposal.[7][11][12]

Conclusion

This compound (CAS 20627-44-5) serves as a quintessential example of a molecule whose importance is defined by its relationship to an active pharmaceutical ingredient. For scientists in drug development, it is not just a metabolite but a critical tool for ensuring drug quality, stability, and safety. A thorough understanding of its properties and the application of precise analytical protocols using a certified reference standard are indispensable for the successful regulatory submission and commercial manufacturing of Perazine-based medicines.

References

- This compound | CAS 20627-44-5 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/perazine-sulfoxide-20627-44-5]

- 20627-44-5 | CAS DataBase - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531005.htm]

- This compound | C20H25N3OS | CID 159893 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Perazine-sulfoxide]

- Perazine Sulphoxide | CAS 20627-44-5 - Veeprho. [URL: https://veeprho.com/product/perazine-sulphoxide/]

- CAS No : 20627-44-5 | Product Name : Perazine Sulphoxide | Pharmaffiliates. [URL: https://www.

- 10H-Phenothiazine, 10-[3-(4-Methyl-1-piperazinyl)propyl]-, 5-oxide, CAS [[20627-44-5]] | BIOZOL. [URL: https://www.biozol.de/de/product/10h-phenothiazine-10-3-4-methyl-1-piperazinyl-propyl-5-oxide-cas-20627-45-5/CMS-CS-0772293]

- perazine | CAS#:84-97-9 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/84-97-9_212138.html]

- Safety data sheet - this compound - LGC Standards. [URL: https://www.lgcstandards.com/US/en/Perazine-Sulphoxide/p/MM0157.01]

- China 2-Amino-5-iodopyridine(CAS# 20511-12-0) Manufacturer and Supplier | Xinchem. [URL: https://www.xinchem.com/product/20627-44-5.html]

- Prochlorperazine-d8 - CAS - 58-38-8(non-d) | Axios Research. [URL: https://www.axiosresearch.com/product/prochlorperazine-d8]

- Perazine Sulphoxide 1.0 mg/ml in Methanol - LGC Standards. [URL: https://www.lgcstandards.com/US/en/Perazine-Sulphoxide-1-0-mg-ml-in-Methanol/p/LGCAMP0157.01-01]

- This compound | CymitQuimica. [URL: https://www.cymitquimica.com/perazine-sulfoxide-4z-p-1416]

- Pericyazine S-oxide | CAS No. 747-93-3 | SynZeal. [URL: https://www.synzeal.com/pericyazine-s-oxide-sz-p122008]

- Impurities Standards - Klivon. [URL: https://www.klivon.com/impurities-standards]

- LoGiCal® Reference Materials - LGC Standards. [URL: https://www.lgcstandards.

- This compound - CAS - 20627-44-5 | Axios Research. [URL: https://www.axiosresearch.com/product/perazine-sulfoxide]

- 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine 5-oxide | CAS 20627-44-5 | BLDpharm. [URL: https://www.bldpharm.com/products/20627-44-5.html]

- This compound - CAS:20627-44-5 - Topbatt Chemical Co., Ltd. [URL: https://www.topbattchem.com/perazine-sulfoxide-cas-20627-44-5-product/]

- Perazine Sulphoxide | CAS 20627-44-5 - LGC Standards. [URL: https://www.lgcstandards.com/US/en/Perazine-Sulphoxide/p/MM0157.01]

- CAS No : 2031-23-4 | Product Name : 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/1-3-chloropropyl-4-methylpiperazine-dihydrochloride]

- Perazine Dimalonate Research Compound - Benchchem. [URL: https://www.benchchem.com/product/b2361]

- Prochlorthis compound - CAS - 10078-27-0 | Axios Research. [URL: https://www.axiosresearch.com/product/prochlorperazine-sulfoxide]

- China AMBROX DL(CAS#3738-00-9) Manufacturer and Supplier. [URL: https://www.xinchem.com/product/ambrox-dl.html]

- Degradation reference materials 2017 S-oxides - LGC Standards. [URL: https://www.lgcstandards.

- Perazine | High-Quality Pharmaceutical Reference Standard - Astandards. [URL: https://www.astandards.com/perazine]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C20H25N3OS | CID 159893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Perazine | High-Quality Pharmaceutical Reference Standard [astandards.com]

- 5. veeprho.com [veeprho.com]

- 6. This compound - CAS - 20627-44-5 | Axios Research [axios-research.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. 20627-44-5 | CAS DataBase [m.chemicalbook.com]

- 9. Perazine Sulphoxide | CAS 20627-44-5 | LGC Standards [lgcstandards.com]

- 10. klivon.com [klivon.com]

- 11. Perazine Sulphoxide 1.0 mg/ml in Methanol [lgcstandards.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

Introduction: The Metabolite Behind the Medicine

An In-Depth Technical Guide to the Perazine Sulfoxide Analytical Standard

Perazine is a first-generation antipsychotic drug belonging to the phenothiazine class, prescribed for the management of psychotic disorders such as schizophrenia.[1] Like many pharmaceuticals, its journey through the body is not a simple one. Once administered, perazine is extensively metabolized, primarily in the liver, into various other compounds.[2] Among these, this compound emerges as a principal human metabolite.[1][3]

The quantification of this metabolite is not merely an academic exercise; it is fundamental to understanding the parent drug's behavior. The availability of a high-purity This compound analytical standard is therefore indispensable for researchers and drug development professionals. This guide provides a comprehensive overview of this critical reference material, from its physicochemical properties and metabolic origins to its application in robust analytical methodologies. Understanding the distinction between the pharmacologically active parent drug and its less active metabolites is crucial for establishing accurate pharmacokinetic (PK) profiles, ensuring patient safety, and performing reliable therapeutic drug monitoring (TDM).[4][5]

Physicochemical Profile and Characterization

An analytical standard is defined by its purity and well-documented properties. The this compound standard serves as the benchmark against which unknown quantities in biological samples are measured. Its identity and quality are confirmed through a Certificate of Analysis (CoA), which includes data from various characterization techniques.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | [3] |

| CAS Number | 20627-44-5 | [3][6] |

| Molecular Formula | C₂₀H₂₅N₃OS | [3] |

| Molecular Weight | 355.5 g/mol | [3] |

| Typical Purity | >95% (determined by HPLC) | [7] |

| Format | Typically supplied as a neat solid or in a solution (e.g., Methanol) | [3] |

Conceptual Synthesis and Quality Assurance

The synthesis of the this compound analytical standard is a controlled chemical process designed to yield a high-purity material. The most direct and common approach is the selective oxidation of the sulfur atom within the phenothiazine ring of the perazine parent molecule.

Causality in Synthesis: The Oxidation Pathway

The phenothiazine core is susceptible to oxidation at the sulfur atom. This transformation is achieved using a suitable oxidizing agent that is potent enough to form the sulfoxide without over-oxidizing to a sulfone or degrading the rest of the molecule. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium hydrogenperoxymonosulfate (Oxone®) are often employed for such conversions.[8][9]

Caption: Conceptual synthesis of this compound via oxidation.

Trustworthiness Through Rigorous QC

The identity and purity of the resulting standard are validated using a suite of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the standard by separating it from any residual starting material or by-products.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides structural information through fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the magnetic properties of atomic nuclei.

The In Vivo Context: Metabolic Formation

In the human body, perazine is converted to this compound primarily by the cytochrome P450 enzyme system in the liver.[2] Specifically, the CYP1A2 and CYP3A4 isoenzymes are the main catalysts for this 5-sulphoxidation reaction.[10][11] This metabolic conversion is a critical detoxification pathway, as studies have shown that this compound lacks the significant neuroleptic or antidepressive properties of the parent drug.[4] Therefore, quantifying its concentration is essential to differentiate between the active drug and its inactive metabolite, providing a clearer picture of the pharmacologically active agent's exposure.

Caption: Metabolic pathway of Perazine to this compound.

Core Application: A Protocol for Quantitative Analysis via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices like plasma.[12] The use of a certified this compound analytical standard is the cornerstone of this process, enabling the creation of a calibration curve to determine unknown concentrations.

Experimental Workflow Diagram

The following diagram outlines the complete workflow, from sample receipt to final data analysis, emphasizing the self-validating nature of the process.

Caption: LC-MS/MS workflow for this compound quantification.

Detailed Step-by-Step Protocol

This protocol is designed for the quantification of this compound in human plasma.

1. Materials and Reagents:

-

This compound analytical standard

-

Internal Standard (IS): e.g., Perphenazine or a stable isotope-labeled analog

-

Control Human Plasma (K₂EDTA)

-

HPLC-grade Methanol and Acetonitrile

-

HPLC-grade Formic Acid and Ammonium Acetate

-

Ultrapure Water

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare a primary stock solution of this compound in methanol.

-

Perform serial dilutions to create working solutions for the calibration curve (e.g., 8-10 non-zero points) and at least three levels of QCs (low, mid, high).

-

Prepare a working solution of the Internal Standard in methanol.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to each tube (except for blank matrix samples).

-

To precipitate proteins, add 300 µL of cold methanol.[12]

-

Vortex the mixture vigorously for 10 minutes.[12]

-

Centrifuge at 14,800 rpm for 10 minutes at 4°C.[12]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).[12]

4. LC-MS/MS Instrumental Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[9]

-

Mobile Phase A: 5mM Ammonium Acetate with 0.1% Formic Acid in Water.[9]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]

-

Flow Rate: 0.35 mL/min.[9]

-

Gradient: Optimize to ensure separation from matrix components. A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| This compound | 356.2 | Fragment Ion | Requires empirical determination |

| Pericyazine Sulfoxide (related) | 382.5 | 142.4 | Example from a similar compound[9] |

| Perphenazine (IS) | 404.3 | 171.3 | A potential internal standard[9] |

Note: The specific product ion for this compound must be determined experimentally through infusion and fragmentation analysis.

Principles of Method Validation

To ensure the trustworthiness and reliability of the analytical data, the LC-MS/MS method must be rigorously validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Table 3: Key Parameters for Bioanalytical Method Validation

| Parameter | Purpose |

| Linearity & Range | Demonstrates the proportional relationship between concentration and instrument response. |

| Accuracy & Precision | Ensures the method provides results close to the true value (accuracy) and are reproducible (precision). |

| Selectivity | Confirms the method can differentiate and quantify the analyte in the presence of other components. |

| Limit of Quantification (LLOQ) | Defines the lowest concentration that can be measured with acceptable accuracy and precision.[9] |

| Matrix Effect | Assesses the influence of plasma components on the ionization of the analyte and IS. |

| Stability | Evaluates the stability of the analyte in the biological matrix under various storage conditions. |

Conclusion

The this compound analytical standard is a cornerstone of advanced pharmaceutical research and clinical analysis. Its proper use enables the accurate quantification of a key metabolite, providing invaluable data for pharmacokinetic modeling, drug-drug interaction studies, and therapeutic monitoring. By employing robust, validated analytical methods like LC-MS/MS, which are built upon the foundation of a high-purity reference standard, researchers and scientists can ensure the integrity and reliability of their findings, ultimately contributing to the safer and more effective use of perazine in clinical practice.

References

-

Title: this compound | C20H25N3OS | CID 159893. Source: PubChem, National Institutes of Health. URL: [Link]

-

Title: Pharmacological studies on perazine and its primary metabolites. Source: PubMed, Pharmacopsychiatry. URL: [Link]

-

Title: The quantitative determination of Perphenazine in tablets by the spectrophotometric method as its sulfoxide obtained with diperoxyazelaic acid. Source: ResearchGate, French-Ukrainian Journal of Chemistry. URL: [Link]

-

Title: The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Source: PubMed, Naunyn-Schmiedeberg's Archives of Pharmacology. URL: [Link]

-

Title: Clinical pharmacokinetic studies of perphenazine. Source: PubMed, British Journal of Clinical Pharmacology. URL: [Link]

-

Title: Clinical pharmacokinetic studies of perphenazine. Source: PubMed Central, National Institutes of Health. URL: [Link]

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Source: PubMed Central, National Institutes of Health. URL: [Link]

-

Title: A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Source: ResearchGate. URL: [Link]

-

Title: What is the mechanism of Perazine Dimalonate? Source: Patsnap Synapse. URL: [Link]

-

Title: Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Source: PubMed, Drug Metabolism and Disposition. URL: [Link]

-

Title: Single-dose kinetics of the neuroleptic drug perazine in psychotic patients. Source: PubMed, Psychopharmacology. URL: [Link]

-

Title: Perazine | C20H25N3S | CID 4744. Source: PubChem, National Institutes of Health. URL: [Link]

Sources

- 1. Perazine | C20H25N3S | CID 4744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Perazine Dimalonate? [synapse.patsnap.com]

- 3. This compound | C20H25N3OS | CID 159893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological studies on perazine and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS 20627-44-5 | LGC Standards [lgcstandards.com]

- 7. Promethazine Sulfoxide | CAS 7640-51-9 | LGC Standards [lgcstandards.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's Guide to the Commercial Availability of Perazine Sulfoxide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for Perazine sulfoxide (CAS 20627-44-5). We will delve into sourcing strategies, supplier evaluation, and the critical technical considerations necessary for the successful procurement of this key Perazine metabolite.

Executive Summary: The Sourcing Challenge

This compound is a primary metabolite of the antipsychotic drug Perazine.[1][2] Its importance in research is tied to metabolic studies, impurity profiling, and its use as an analytical reference standard.[3] However, unlike its parent drug, this compound is not a high-volume, readily stocked chemical. It is a niche product, primarily available from specialized suppliers who often synthesize it on demand. This guide provides a structured approach to navigating this specialized market.

Commercial Availability & Key Suppliers

The commercial landscape for this compound is dominated by companies that specialize in metabolites, impurities, and reference standards. Direct searches for the compound and its CAS number (20627-44-5) confirm its status as a specialty chemical.[1][4][5][6]

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Product Code / CAS Number | Typical Application | Availability Notes |

| LGC Standards | TRC-P285820 / 20627-44-5[5][6] | Impurity Reference Material | Typically supplied as a neat solid. A Certificate of Analysis is available. |

| Santa Cruz Biotechnology | CAS 20627-44-5[1] | General Laboratory Reagent | Listed as a metabolite of Perazine. |

| United States Biological | 286736 / 20627-44-5[4] | Highly Purified Reagent | Specifies storage at 4°C. |

| Axios Research | CAS 20627-44-5[3] | Reference Standard | Marketed for analytical method development and quality control applications. |

Disclaimer: The information presented is based on publicly available catalog data as of early 2026. Researchers must contact suppliers directly for current pricing, lead times, and detailed specifications.

A Strategic Procurement Workflow

Acquiring a specialized, low-volume compound like this compound necessitates a more rigorous procurement process than for common lab reagents. The following workflow is designed to mitigate risks associated with lead times, product quality, and project delays.

Figure 1: A strategic workflow for procuring specialty chemicals. This process emphasizes pre-purchase technical vetting and post-receipt verification.

Step-by-Step Methodology for Procurement

-

Supplier Identification: Utilize the suppliers listed in Table 1 as a starting point. Expand searches using the CAS number 20627-44-5 in chemical sourcing databases.

-

Request for Quotation (RFQ): Contact multiple suppliers. Causality: Obtaining multiple quotes is not just for price comparison. The quoted lead time is a critical piece of data; a long lead time (e.g., >8 weeks) indicates synthesis-on-demand and carries a higher risk of delay.

-

Technical Vetting (The Self-Validating System):

-

Action: Request a lot-specific Certificate of Analysis (CoA) before issuing a purchase order.

-

Expertise: Do not accept a generic technical data sheet. The CoA is a legally binding document detailing the exact properties of the batch you will receive.

-

Trustworthiness: Scrutinize the CoA for:

-

Identity Confirmation: Look for evidence from ¹H-NMR and Mass Spectrometry (MS) that confirms the structure is indeed this compound.

-

Purity Assessment: This is most commonly reported via HPLC (High-Performance Liquid Chromatography). For use as a reference standard, a purity of ≥98% is typically required. Understand the method used and check for any uncharacterized impurity peaks.

-

-

-

Supplier Selection & Purchase: Select the supplier that provides the best balance of documented quality (CoA), realistic lead time, and cost.

-

Incoming Quality Control (QC):

-

Action: Upon receipt, do not assume the vial's label is sufficient. If your laboratory has the capability, perform a simple identity check.

-

Experience-Driven Insight: A simple melting point analysis or a quick LC-MS run can prevent the catastrophic waste of time and resources that would result from using the wrong compound in a multi-week experiment. This step makes the protocol a self-validating system, closing the loop on procurement.

-

Alternative Sourcing: In-House Synthesis

For medicinal or organic chemistry labs, the limited commercial availability and high cost per milligram may make in-house synthesis an attractive alternative. The core transformation is the oxidation of the sulfur atom in the phenothiazine ring of the parent drug, Perazine.

Figure 2: Conceptual pathway for the synthesis of this compound. This involves the controlled oxidation of Perazine.

While a detailed protocol is beyond this guide's scope, the general procedure involves reacting Perazine with a controlled amount of an oxidizing agent (e.g., hydrogen peroxide or m-CPBA) in a suitable solvent, followed by purification, typically via column chromatography. This approach offers control over purity and scale but requires significant chemistry expertise and analytical resources for characterization.

References

-

Cenmed Enterprises. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

Axios Research. (n.d.). This compound - CAS - 20627-44-5. Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of Perazine Sulfoxide

Executive Summary

Introduction: The Significance of Perazine Sulfoxide Solubility

Perazine is a first-generation antipsychotic of the phenothiazine class, utilized in the treatment of schizophrenia and other psychotic disorders.[6][7] Upon administration, perazine is extensively metabolized in the liver, primarily through enzymatic reactions mediated by cytochrome P-450 isoenzymes, including CYP1A2 and CYP3A4.[8] One of the principal metabolic pathways is sulfoxidation, which converts the parent drug into this compound.[6][8][9]

The conversion of the sulfide in the phenothiazine ring to a more polar sulfoxide group drastically alters the molecule's physicochemical properties, most notably its solubility. Understanding the solubility of this metabolite is paramount for several reasons:

-

Pharmacokinetics & Clearance: Solubility influences the distribution, metabolism, and excretion (DME) profile of the metabolite, affecting its plasma concentration and residence time in the body.

-

Formulation Development: For in vitro studies or the development of analytical standards, knowledge of solubility is essential for preparing stock solutions and designing appropriate vehicle systems.[10]

-

Toxicology and Safety Assessment: Poorly soluble metabolites can precipitate in tissues or urine, potentially leading to adverse effects. Assessing solubility is a key step in preclinical safety evaluation.

This guide provides the foundational knowledge and practical methodologies required to characterize the solubility of this compound effectively.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structure and resulting physical properties.

-

Molecular Structure: this compound retains the tricyclic phenothiazine core but features a sulfoxide (S=O) group on the central ring and a 4-methylpiperazinyl-propyl side chain at the N-10 position.[2][11]

The introduction of the sulfoxide group is the most critical modification from the parent compound, perazine. This S=O moiety significantly increases the molecule's polarity and provides an additional site for hydrogen bonding, which is expected to enhance its solubility in polar solvents compared to perazine.

Caption: Metabolic conversion of Perazine to this compound.

Theoretical Framework and Anticipated Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity, hydrogen bonding capacity, and pH-dependent ionization of this compound dictate its behavior in different solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfoxide group and the nitrogen atoms in the piperazine ring. The hydrochloride salts of related phenothiazines are generally more soluble in aqueous and polar organic solvents.[4] Therefore, this compound is anticipated to have moderate to high solubility in these solvents. Its solubility in aqueous media will be highly pH-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can solvate polar molecules effectively. Structurally related phenothiazine derivatives exhibit good solubility in DMSO and DMF.[4] this compound is expected to be highly soluble in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Diethyl Ether): The overall polarity of this compound, dominated by the sulfoxide and piperazine moieties, makes it poorly suited for interaction with non-polar solvents. The parent compound, phenothiazine, is insoluble in ether.[12][13] Therefore, this compound is anticipated to have low to negligible solubility in non-polar solvents.

Table 1: Anticipated Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (pH-dependent), Methanol, Ethanol | Moderate to High | Strong potential for hydrogen bonding with the sulfoxide and piperazine groups. Solubility in water will be lowest near the isoelectric point. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions can effectively solvate the polar regions of the molecule. Related phenothiazines are highly soluble in these solvents.[4] |

| Polar Aprotic | Acetonitrile (ACN) | Moderate | Less polar than DMSO/DMF, but should still provide moderate solubility.[14] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can offer some solubility due to polarity but lacks hydrogen bonding capability. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low / Insoluble | The molecule's high polarity is incompatible with the non-polar nature of these solvents.[12][14] |

Note: This table presents a predictive profile based on chemical structure and data from analogous compounds. Empirical verification is required and can be achieved using the protocols outlined below.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility, providing a definitive measure of a compound's solubility under specific conditions.[5][15]

Objective

To determine the saturation solubility of this compound in a specific solvent at a controlled temperature and pH (for aqueous media).

Materials & Equipment

-

This compound (solid form)

-

Selected Solvents (e.g., pH 1.2, 4.5, 6.8 buffers; Methanol; DMSO)

-

Scintillation vials or glass containers with screw caps

-

Orbital shaker with temperature control (incubator)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC or LC-MS/MS system for quantification[15]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The goal is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[15]

-

Phase Separation: After incubation, allow the vials to stand briefly to let the larger particles settle. To remove all undissolved solids, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes).[16]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a chemically compatible syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of dissolved this compound.[15][16]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification

A robust and sensitive analytical method is crucial for the accurate determination of dissolved this compound concentration.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: Phenothiazines and their sulfoxides possess strong chromophores, making them suitable for UV detection. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a buffer (e.g., ammonium acetate) is a common starting point.[17] Spectrophotometric methods have been developed for phenothiazine sulfoxides, confirming their detectability.[18]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method. It allows for the precise quantification of the analyte even at very low concentrations.[16][17]

Method validation, including the establishment of a linear calibration curve, is a prerequisite for accurate solubility measurement.

Conclusion

The solubility of this compound, a major metabolite of perazine, is a critical parameter for drug development and research. While specific quantitative data is sparse, a thorough understanding of its chemical structure allows for a strong predictive assessment of its solubility profile. The presence of the polar sulfoxide group suggests high solubility in polar aprotic solvents like DMSO and moderate-to-high, pH-dependent solubility in polar protic solvents like water and ethanol. Conversely, it is expected to be poorly soluble in non-polar media. This guide provides both the theoretical foundation for these predictions and the practical, step-by-step experimental protocols necessary for their empirical validation. By employing these standardized methods, researchers can generate the reliable and accurate solubility data required to advance their formulation, pharmacokinetic, and toxicological studies.

References

- Wikipedia. Piperazine.

- Solubility of Things. Piperazine.

- AxisPharm. Equilibrium Solubility Assays Protocol.

- ScienceDirect. Piperazine.

- PubMed. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes.

- Benchchem. Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents.

- PubChem. Perphenazine sulfoxide.

- PubChem. This compound.

- PubMed. Pharmacological studies on perazine and its primary metabolites.

- ResearchGate. The quantitative determination of Perphenazine in tablets by the spectrophotometric method as its sulfoxide obtained with diperoxyazelaic acid.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- ResearchGate. Metabolism of the phenothiazine drug perazine by liver and lung microsomes from various species.

- PubChem. Perazine.

- LGC Standards. This compound.

- RSC Publishing. Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines.

- ResearchGate. Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites.